molecular formula C15H15N5OS B2686447 3-(2,4-dimethylthiazol-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide CAS No. 1187634-28-1

3-(2,4-dimethylthiazol-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide

Cat. No. B2686447
CAS RN: 1187634-28-1
M. Wt: 313.38
InChI Key: GWQMASVXKMXPQJ-UHFFFAOYSA-N
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Description

3-(2,4-dimethylthiazol-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide, also known as MTT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MTT is a yellow-colored compound that is soluble in organic solvents and water. It is widely used in various fields of research, including biochemistry, pharmacology, and cancer research.

Scientific Research Applications

Synthesis and Structural Analysis

Experimental and Theoretical Studies on Functionalization Reactions

Research has explored the functionalization reactions of related pyrazole compounds, providing insights into the synthesis and theoretical understanding of their structures. These studies highlight the methods to obtain carboxamide derivatives through reactions involving acid chloride with aminopyridine, showcasing the versatility of pyrazole compounds in chemical synthesis (Yıldırım, Kandemirli, & Demir, 2005).

Microwave-Assisted Synthesis

The use of microwave irradiation has been reported to facilitate the synthesis of pyrazolopyridines, demonstrating an efficient route to obtain these compounds. This method not only speeds up the reaction process but also may enhance the yield, underlining the potential of microwave-assisted synthesis in creating pyrazole and pyridine derivatives with desired functionalities (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).

Biological Evaluation and Applications

Antimicrobial Activities

Some studies have investigated the antimicrobial properties of pyrazole and pyridine derivatives. These compounds have been evaluated against various bacterial strains, indicating potential applications as antimicrobial agents. The synthesis of new derivatives based on pyrazole and thiazole moieties has led to compounds exhibiting promising activities, which could pave the way for the development of new antibiotics or antimicrobial agents (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).

Antituberculosis Activity

Derivatives of pyrazolopyrimidines have shown significant activity against tuberculosis strains, including multi- and extensive drug-resistant Mycobacterium tuberculosis. This highlights the potential of these compounds in contributing to the treatment of tuberculosis, especially given the challenge of drug resistance (Moraski, Markley, Hipskind, Boshoff, Cho, Franzblau, & Miller, 2011).

Anticancer and Anti-inflammatory Properties

Pyrazolopyrimidines derivatives have also been synthesized and evaluated for their anticancer and anti-inflammatory activities. The structure-activity relationship (SAR) analysis provides insights into the chemical features necessary for biological activity, offering a foundation for the design of more potent compounds for treating cancer and inflammation (Rahmouni et al., 2016).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2,4-dimethylthiazol-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide involves the reaction of 2,4-dimethylthiazole, pyridine-2-carbaldehyde, hydrazine hydrate, and 5-chloronicotinic acid to form the final product.", "Starting Materials": [ "2,4-dimethylthiazole", "pyridine-2-carbaldehyde", "hydrazine hydrate", "5-chloronicotinic acid" ], "Reaction": [ "Step 1: React 2,4-dimethylthiazole with pyridine-2-carbaldehyde in the presence of a suitable solvent and a catalyst to form N-(pyridin-2-ylmethyl)-2,4-dimethylthiazole.", "Step 2: React N-(pyridin-2-ylmethyl)-2,4-dimethylthiazole with hydrazine hydrate in the presence of a suitable solvent to form 3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carbohydrazide.", "Step 3: React 3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carbohydrazide with 5-chloronicotinic acid in the presence of a suitable solvent and a catalyst to form 3-(2,4-dimethylthiazol-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide." ] }

CAS RN

1187634-28-1

Molecular Formula

C15H15N5OS

Molecular Weight

313.38

IUPAC Name

5-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C15H15N5OS/c1-9-14(22-10(2)18-9)12-7-13(20-19-12)15(21)17-8-11-5-3-4-6-16-11/h3-7H,8H2,1-2H3,(H,17,21)(H,19,20)

InChI Key

GWQMASVXKMXPQJ-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)C)C2=CC(=NN2)C(=O)NCC3=CC=CC=N3

solubility

not available

Origin of Product

United States

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